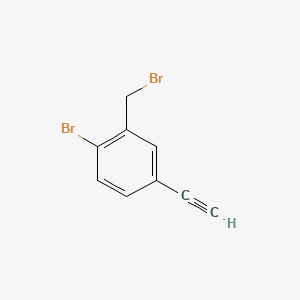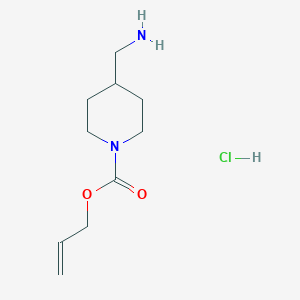
tert-Butyl (2-cyanofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-cyanofuran-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a cyanofuran moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyanofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanofuran under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are generally mild, and the process can be conducted at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-cyanofuran-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanofuran moiety into different functional groups.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the cyanofuran moiety, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-cyanofuran-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology and Medicine: Its ability to act as a protecting group for amines is useful in the synthesis of peptide-based drugs .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals and other specialty chemicals. Its versatility and ease of synthesis make it an attractive option for large-scale production .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-cyanofuran-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed on an amine nitrogen, rendering it non-nucleophilic and stable under various reaction conditions. This protection allows for selective reactions to occur on other functional groups within the molecule. The carbamate group can later be removed under mild acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group for amines, removable with an amine base.
Uniqueness: tert-Butyl (2-cyanofuran-3-yl)carbamate is unique due to its combination of a cyanofuran moiety with a tert-butyl carbamate group. This structure provides specific reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial production.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
tert-butyl N-(2-cyanofuran-3-yl)carbamate |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,3)15-9(13)12-7-4-5-14-8(7)6-11/h4-5H,1-3H3,(H,12,13) |
Clave InChI |
DMUYILFDRWUZGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(OC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)



![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)


![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)



